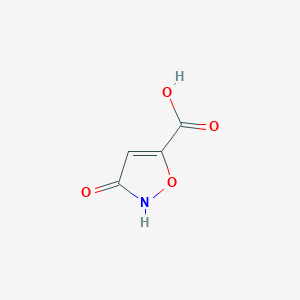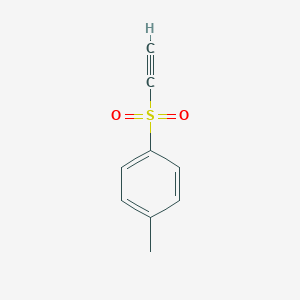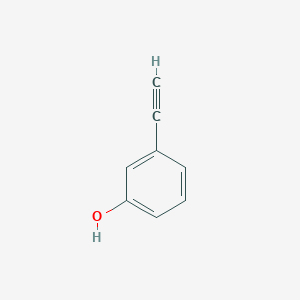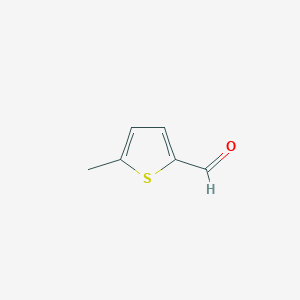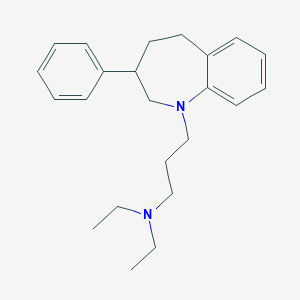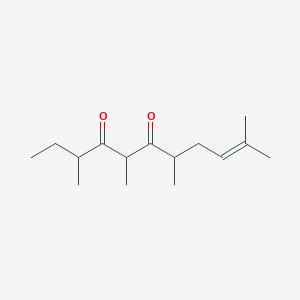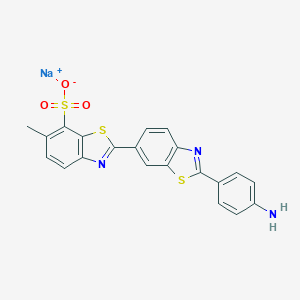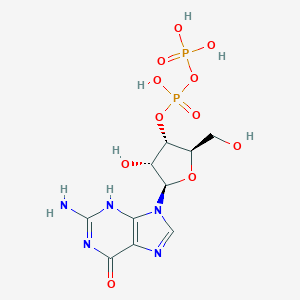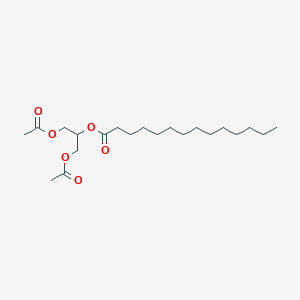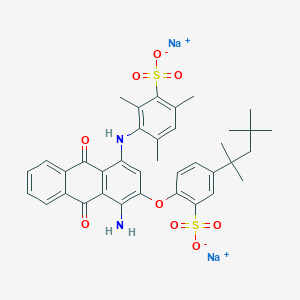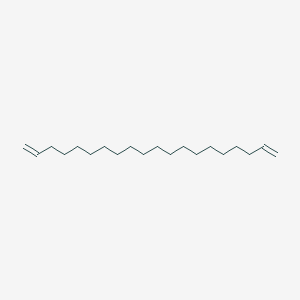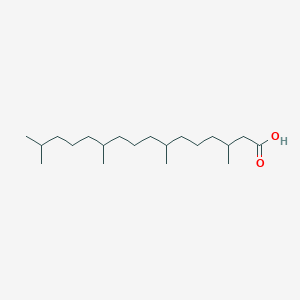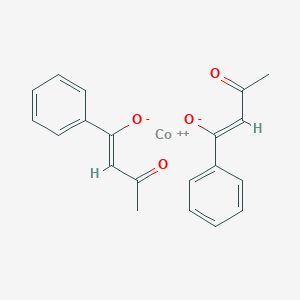
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt, also known as Co(Phen)2, is a coordination complex that has been extensively studied due to its unique properties and potential applications in various fields of science. This compound is composed of a cobalt ion coordinated to two molecules of 1-phenylbutane-1,3-dione, also known as acetylacetone. The synthesis of Co(Phen)2 has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
作用机制
The mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 is not fully understood, but it is believed to involve the interaction of the complex with biological molecules, such as proteins and DNA. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to bind to DNA, leading to the formation of DNA adducts and the inhibition of DNA replication and transcription. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to interact with proteins, leading to the inhibition of enzymatic activity and the disruption of protein-protein interactions.
生化和生理效应
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of DNA replication and transcription, and the disruption of protein-protein interactions. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to have anti-inflammatory properties, due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
未来方向
There are several future directions for the study of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2, including the investigation of its potential as an anticancer agent, the development of new methods for its synthesis, and the exploration of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 and its interactions with biological molecules.
合成方法
The synthesis of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 can be achieved through various methods, including the reaction of cobalt(II) acetate with acetylacetone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of cobalt(II) nitrate with acetylacetone in the presence of a reducing agent, such as sodium borohydride. The resulting Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 complex can be purified through recrystallization or column chromatography.
科学研究应用
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been extensively studied for its potential applications in various fields of science, including catalysis, material science, and medicinal chemistry. In catalysis, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been used as a catalyst for various reactions, including the oxidation of alcohols and the isomerization of olefins. In material science, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been investigated for its potential use in the fabrication of magnetic materials and as a precursor for the synthesis of cobalt nanoparticles. In medicinal chemistry, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
14128-95-1 |
|---|---|
产品名称 |
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt |
分子式 |
C20H20CoO4 |
分子量 |
381.3 g/mol |
IUPAC 名称 |
cobalt(2+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; |
InChI 键 |
WCBCZBIVMTUTDM-CVMHYBSASA-N |
手性 SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Co+2] |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
规范 SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
其他 CAS 编号 |
14128-95-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




